N-(4-(2,5-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide

Description

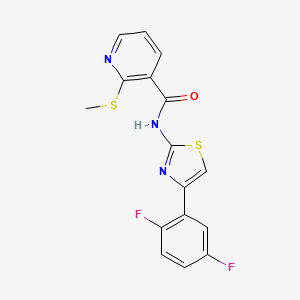

N-(4-(2,5-Difluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 2,5-difluorophenyl group and at the 2-position with a nicotinamide moiety modified by a methylthio (-SMe) group at the pyridine ring’s 2-position. This compound’s molecular weight is approximately 338.43 g/mol (calculated based on its formula, C₁₆H₁₁F₂N₃OS₂).

Properties

Molecular Formula |

C16H11F2N3OS2 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C16H11F2N3OS2/c1-23-15-10(3-2-6-19-15)14(22)21-16-20-13(8-24-16)11-7-9(17)4-5-12(11)18/h2-8H,1H3,(H,20,21,22) |

InChI Key |

BQSKGPDHFYEWNM-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Structural Differences

Thiazole vs. Imidazopyridinone Backbone: The target compound and the analog 1439936-60-3 share a thiazole core, which is absent in 54371-27-6 (imidazopyridinone). Thiazoles are known for their metabolic stability and ability to engage in π-π stacking or hydrogen bonding, making them favorable in drug design .

Substituent Variations: Fluorine vs. Methylthio vs.

Amide Orientation :

- The target compound uses a nicotinamide (pyridine-3-carboxamide) moiety, while 1439936-60-3 employs isonicotinamide (pyridine-4-carboxamide). This positional difference alters electronic distribution and binding interactions; nicotinamide derivatives often exhibit distinct receptor affinity profiles compared to isonicotinamides .

Hypothetical Pharmacokinetic and Pharmacodynamic Properties

- Lipophilicity: The target compound’s logP (estimated ~3.1) is likely lower than 1439936-60-3 (logP ~4.5 due to the methoxyphenoxy group), suggesting better aqueous solubility but reduced tissue penetration.

- Metabolic Stability : The methylthio group in the target may resist oxidative metabolism better than the methoxy group in 1439936-60-3 , which is prone to O-demethylation .

- Target Engagement : Both thiazole-containing compounds could inhibit kinases or proteases, but the fluorine atoms in the target might enhance binding specificity to hydrophobic pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.